molecular formula C11H9BrN2O B6599303 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde CAS No. 1695885-81-4

2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B6599303
CAS No.: 1695885-81-4
M. Wt: 265.11 g/mol
InChI Key: PGBSTWMOZVWWSA-UHFFFAOYSA-N
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Description

2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes substituted with a bromo group and a pyrazole moiety

Future Directions

The future directions for “2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde” could involve further exploration of its potential pharmacological effects, as well as the development of new synthesis methods and chemical reactions. This compound, like other pyrazoles, could be a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both the bromo and pyrazole moieties, which can confer distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-bromo-4-(3-methylpyrazol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8-4-5-14(13-8)10-3-2-9(7-15)11(12)6-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBSTWMOZVWWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=C(C=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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